molecular formula C19H25N5O B5501125 N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide

N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide

Cat. No. B5501125
M. Wt: 339.4 g/mol
InChI Key: VOKWQQGCUPRJPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often aiming to enhance specific molecular features such as selectivity or potency. For instance, the design and synthesis of molecules like MGCD0103 have been detailed, highlighting the processes involved in creating molecules with specific inhibitory actions against certain biological targets (Zhou et al., 2008). While not directly related to our target molecule, these studies provide insight into the methodologies that could be applied to synthesize complex molecules, including various carboxamide derivatives.

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the behavior and reactivity of chemical compounds. Techniques such as X-ray diffraction, NMR, and FTIR spectroscopy are commonly employed to elucidate the structure of compounds, providing detailed information on molecular geometry, electronic structure, and intermolecular interactions. Research on similar compounds has revealed the importance of these techniques in confirming the molecular structure post-synthesis, as seen in studies by Moreno-Fuquen et al. (2021), who reported on the structure and properties of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Chemical reactions and properties of carboxamide derivatives and related compounds are diverse, encompassing a range of reactivities and interactions. Studies often focus on reactions such as cyclization, nucleophilic substitution, and amide bond formation, which are critical in synthesizing these molecules. For example, the synthesis and characterization of N-alkyl-4-chloro-2-pyridine carboxamides highlight the reactivity of such compounds and their potential for further functionalization (Pan Qing-cai, 2011).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. These properties are essential for predicting the behavior of compounds under different conditions and for their application in various fields. The synthesis, crystal structure, and DFT study of compounds like N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide provide valuable insights into the physical characteristics of these molecules (Zhou et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is crucial for the application and manipulation of compounds. The study of N-alkyl-4-chloro-2-pyridine carboxamides and similar molecules sheds light on their chemical behavior, providing a foundation for further research and development (Pan Qing-cai, 2011).

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity

One significant application of compounds structurally similar to N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide is as histone deacetylase (HDAC) inhibitors. For instance, MGCD0103, a related compound, has been shown to selectively inhibit HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis. This compound demonstrates significant antitumor activity and has entered clinical trials, highlighting its promise as an anticancer drug (Zhou et al., 2008).

Antidepressant and Nootropic Activity

Another application in scientific research for similar compounds is their potential use as antidepressants and nootropics. A study on N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, structurally related to the query compound, exhibited significant antidepressant activity. Specific substitutions on the aryl ring were found to enhance this activity, suggesting a potential pathway for developing new CNS active agents for therapeutic use (Thomas et al., 2016).

DNA Binding and Gene Expression Control

Compounds like this compound have also been studied for their ability to bind to specific DNA sequences. For example, designed peptides with similar structures have been shown to bind specifically to certain DNA sequences, affecting gene expression control. These findings are crucial for understanding the mechanisms of gene regulation and for the development of new therapeutic strategies (Wade et al., 1992).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives structurally akin to the query compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These activities are vital in the context of cancer research, as they can lead to the development of new anticancer drugs. The study found that specific compounds efficiently blocked blood vessel formation in vivo and exhibited potent DNA cleavage activities, making them promising candidates for anticancer therapy (Kambappa et al., 2017).

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

N-[[1-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14(2)18-21-10-16(11-22-18)13-24-8-6-15(12-24)9-23-19(25)17-5-3-4-7-20-17/h3-5,7,10-11,14-15H,6,8-9,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKWQQGCUPRJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CN2CCC(C2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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